molecular formula C12H14O2 B1342685 3-(3-Methoxyphenyl)cyclopentanone CAS No. 171046-94-9

3-(3-Methoxyphenyl)cyclopentanone

Cat. No.: B1342685
CAS No.: 171046-94-9
M. Wt: 190.24 g/mol
InChI Key: ARRFLEJFTVGOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)cyclopentanone typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation between cyclopentanone and 3-methoxybenzaldehyde under basic conditions to form an intermediate β-hydroxy ketone.

    Dehydration: The intermediate undergoes dehydration to yield the α,β-unsaturated ketone.

    Hydrogenation: Finally, the α,β-unsaturated ketone is hydrogenated to produce this compound.

Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of this compound.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in certain catalytic processes.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.

    Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Precursor for the synthesis of agrochemical agents.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)cyclopentanone exerts its effects depends on its application. In catalytic processes, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling mechanisms.

Comparison with Similar Compounds

    3-Methylcyclopentanone: Similar in structure but lacks the methoxyphenyl group.

    3-Phenylcyclopentanone: Similar but without the methoxy substituent on the phenyl ring.

Properties

IUPAC Name

3-(3-methoxyphenyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-4-2-3-9(8-12)10-5-6-11(13)7-10/h2-4,8,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRFLEJFTVGOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299169
Record name 3-(3-Methoxyphenyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171046-94-9
Record name 3-(3-Methoxyphenyl)cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171046-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenyl)cyclopentanone
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)cyclopentanone
Reactant of Route 3
Reactant of Route 3
3-(3-Methoxyphenyl)cyclopentanone
Reactant of Route 4
Reactant of Route 4
3-(3-Methoxyphenyl)cyclopentanone
Reactant of Route 5
Reactant of Route 5
3-(3-Methoxyphenyl)cyclopentanone
Reactant of Route 6
Reactant of Route 6
3-(3-Methoxyphenyl)cyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.